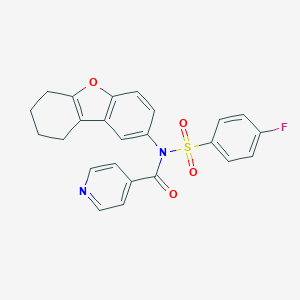
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, commonly known as DAS, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DAS is a member of the family of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In
Mécanisme D'action
The exact mechanism of action of DAS is not fully understood. However, it is believed that DAS exerts its biological effects by inhibiting the activity of enzymes involved in cellular metabolism and energy production. DAS has also been shown to induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
DAS has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, DAS has been shown to inhibit the growth of blood vessels, which is a process known as angiogenesis. This makes DAS a potential candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer and macular degeneration. DAS has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAS in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for researchers studying the mechanisms of cancer cell death. However, one of the limitations of using DAS in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
Orientations Futures
There are several future directions for research on DAS. One area of interest is the development of new synthetic methods for the production of DAS, which could improve the yield and purity of the compound. Another area of interest is the development of new formulations of DAS that improve its solubility and bioavailability. Finally, there is a need for further studies to investigate the potential therapeutic applications of DAS, particularly in the treatment of cancer and other diseases that involve abnormal cell growth and proliferation.
Conclusion:
In conclusion, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, or DAS, is a synthetic compound with potential therapeutic applications. DAS has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and have anti-inflammatory effects. While there are limitations to using DAS in lab experiments, there are several future directions for research on this compound. Further studies are needed to fully understand the mechanisms of action of DAS and to investigate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of DAS involves the reaction of 2,4-dimethylaniline with 1,4-naphthoquinone in the presence of sulfuric acid. The resulting product is then treated with ethoxybenzenesulfonyl chloride to form DAS. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
DAS has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of DAS is its ability to inhibit the growth of cancer cells. Studies have shown that DAS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. DAS has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral agents.
Propriétés
Formule moléculaire |
C26H24N2O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-19-10-12-20(13-11-19)33(30,31)28-24-16-25(26(29)22-8-6-5-7-21(22)24)27-23-14-9-17(2)15-18(23)3/h5-16,27H,4H2,1-3H3/b28-24- |
Clé InChI |
QFQDDSCRIXMYNE-COOPMVRXSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
![N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B285010.png)
![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)



![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)